

Technical Guide: 2-((4-chlorobenzyl)sulfonyl)acetonitrile (CAS 175137-57-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(4-Chlorobenzyl)sulfonyl]acetonitrile

Cat. No.: B071662

[Get Quote](#)

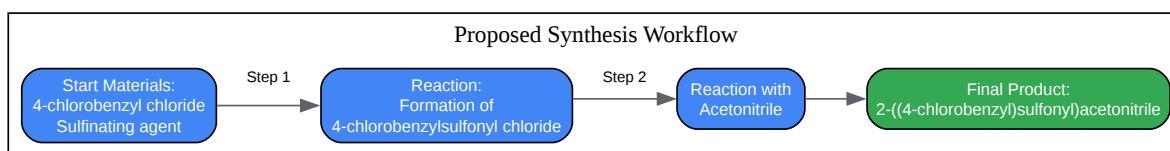
IUPAC Name: 2-((4-chlorobenzyl)sulfonyl)acetonitrile[1][2]

CAS Number: 175137-57-2

Introduction

2-((4-chlorobenzyl)sulfonyl)acetonitrile is a chemical compound with the molecular formula $C_9H_8ClNO_2S$. While its chemical structure is well-defined, publicly available information regarding its specific biological activity, experimental protocols, and associated signaling pathways is limited. This document aims to provide a comprehensive overview of the available information and outlines general methodologies that could be applicable for the study of this compound.

Chemical and Physical Properties


A summary of the key chemical and physical properties for 2-((4-chlorobenzyl)sulfonyl)acetonitrile is presented in Table 1. This data is compiled from various chemical supplier databases and computational models.

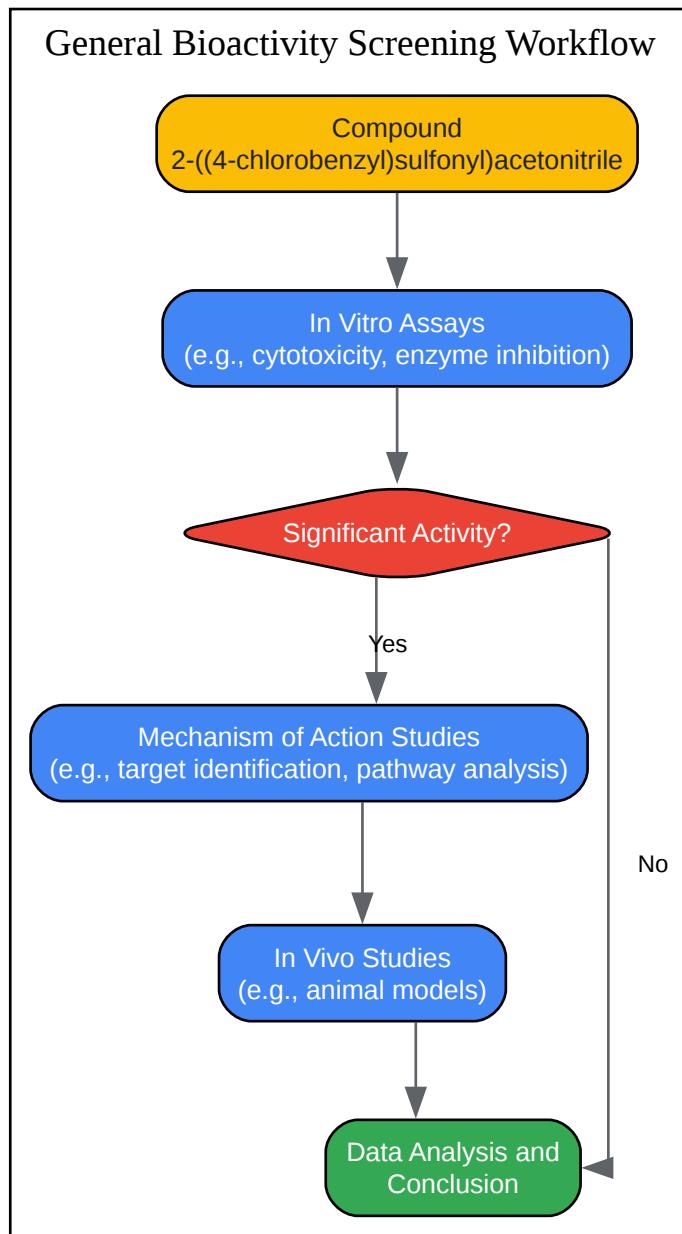
Property	Value	Source
Molecular Formula	C ₉ H ₈ CINO ₂ S	PubChem
Molecular Weight	229.68 g/mol	PubChem
Appearance	Solid (predicted)	---
Melting Point	Not available	---
Boiling Point	Not available	---
Solubility	Not available	---
InChI Key	FEOYOHMXFJDACL- UHFFFAOYSA-N	PubChem

Synthesis

Detailed experimental protocols for the synthesis of 2-((4-chlorobenzyl)sulfonyl)acetonitrile are not readily available in peer-reviewed literature. However, a general synthetic approach can be proposed based on established organic chemistry principles.

A potential synthetic route is illustrated in the workflow diagram below. This proposed pathway involves the reaction of 4-chlorobenzyl chloride with a sulfinating agent to form a sulfonyl chloride, which can then be reacted with acetonitrile to yield the final product.

[Click to download full resolution via product page](#)


A proposed general workflow for the synthesis of 2-((4-chlorobenzyl)sulfonyl)acetonitrile.

Disclaimer: This is a theoretical pathway and would require optimization and validation in a laboratory setting.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the mechanism of action for 2-((4-chlorobenzyl)sulfonyl)acetonitrile. Research on structurally similar compounds containing a sulfonyl group suggests a wide range of potential biological activities, including antimicrobial and anticancer properties. However, without experimental data, any proposed signaling pathway would be purely speculative.

To investigate the biological effects of this compound, a series of in vitro and in vivo studies would be necessary. A general experimental workflow for such an investigation is outlined below.

[Click to download full resolution via product page](#)

A general experimental workflow for investigating the biological activity of a novel compound.

Experimental Protocols

Due to the lack of published research on 2-((4-chlorobenzyl)sulfonyl)acetonitrile, specific experimental protocols cannot be provided. Researchers interested in studying this compound would need to develop and validate their own methods based on the research question. This

would include developing analytical methods for quantification, designing assays to measure biological activity, and establishing relevant cellular or animal models.

Conclusion

While the chemical identity of 2-((4-chlorobenzyl)sulfonyl)acetonitrile (CAS 175137-57-2) is established, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The information presented in this guide is based on general chemical principles and established workflows for drug discovery and development. Further experimental investigation is required to elucidate the properties and potential applications of this compound. Researchers are encouraged to use this document as a foundational guide for designing future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-(4-Chlorobenzenesulfonyl)acetonitrile | C8H6ClNO2S | CID 735829 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 2-((4-chlorobenzyl)sulfonyl)acetonitrile (CAS 175137-57-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071662#iupac-name-for-cas-175137-57-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com